Herbaridine B
Description
Herbaridine B is a naphthoquinone derivative isolated from fungal species such as Ascomycete IBWF79B-90A and Dendryphion nanum. It is a yellow crystalline solid with a melting point of 153–154°C and a molecular formula of C₁₇H₂₀O₆ (molecular weight: 320.34 g/mol) . Structurally, it is identified as the methyl acetal derivative of Herbaridine A, featuring a cyclic hemiacetal scaffold with a trans-annulated tetrahydropyran ring. Key spectroscopic data include UV absorption maxima at 245 and 310 nm, IR carbonyl stretches at 1650–1680 cm⁻¹, and distinct ¹H/¹³C NMR signals confirming its acetal functionality .
This compound exhibits modest cytotoxic activity (IC₅₀: 0.5–7.5 μg/mL) against mammalian cell lines and weak antimicrobial effects (MIC >50 μg/mL for most bacteria and fungi) . It is primarily used in research as a reference standard due to its high purity (>95%) and well-characterized structure .
Properties
CAS No. |
1151511-05-5 |
|---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.341 |
IUPAC Name |
(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1 |
InChI Key |
XWDPPCCHTXTSRZ-NVGCLXPQSA-N |
SMILES |
CC1(CC2C(CO1)C(=O)C3=C(C=C(C=C3C2=O)OC)OC)OC |
Appearance |
Yellow powder |
Origin of Product |
United States |
Preparation Methods
Herbaridine B is typically isolated from fungal sources through bioactivity-guided fractionation. The fungus IBWF79B-90A is grown on agar slants containing yeast extract, malt extract, and glucose, with the pH adjusted to 5.5 before autoclaving . The extraction process involves the use of organic solvents to separate the active compounds, followed by chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Herbaridine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
Herbaridine B has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the reactivity of naphthoquinones and their derivatives.
Biology: In biological research, this compound is employed to investigate its cytotoxic effects on different cell lines.
Medicine: this compound’s antiviral properties make it a valuable compound in the study of viral replication mechanisms.
Mechanism of Action
Herbaridine B exerts its effects by selectively perturbing pivotal enzymes crucial for the sustenance of viral entities. This disruption effectively impedes viral replication, making it a potent antiviral agent. The molecular targets and pathways involved in its mechanism of action include the inhibition of viral polymerases and other enzymes essential for viral genome replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Herbaridine B belongs to a class of fungal naphthoquinones, which share a common polyketide biosynthetic origin. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₇H₂₀O₆ | 320.34 | 153–154 | Methyl acetal of Herbaridine A; stable cyclic hemiacetal |
| Herbaridine A | C₁₆H₁₈O₆ | 306.30 | 120–121 | Cyclic hemiacetal lacking methyl group; prone to ring-opening |
| Herbarin | C₁₆H₁₆O₆ | 304.29 | 205–207 | Fully aromatic naphthoquinone; central double bond intact |
| Dehydroherbarin | C₁₆H₁₄O₅ | 286.28 | 192–193 | Dehydrogenated derivative of Herbarin; conjugated quinone system |
Key Structural Differences
- This compound vs. Herbaridine A: this compound incorporates a methyl group at the acetal position, enhancing structural stability.
- This compound vs. Herbarin: Herbarin lacks the tetrahydropyran ring system, retaining a fully planar naphthoquinone core. This confers higher thermal stability (higher melting point) and distinct electronic properties .
Functional Insights
- Cytotoxicity: All compounds show similar cytotoxicity, likely due to shared naphthoquinone-mediated oxidative stress mechanisms .
- Antimicrobial Activity: Herbarin is the most potent, attributed to its fully conjugated quinone system, which enhances redox cycling and microbial membrane disruption. This compound’s acetal group reduces this activity .
- Anti-inflammatory Activity : Herbarin uniquely inhibits pro-inflammatory cytokines (TNF-α, IL-6), a property absent in Herbaridines A and B .
Biological Activity
Herbaridine B is a bioactive compound derived from endophytic fungi, particularly from species within the genus Anteaglonium. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is classified as a naphthoquinone derivative. Its molecular formula is , and it exhibits a complex structure that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
- Case Study : A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
- Table 1: Antimicrobial Activity of this compound
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines, demonstrating cytotoxic effects that warrant further investigation.
- Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to disrupt mitochondrial function and activate caspase pathways .
- Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 25 | Induction of apoptosis | |
| HeLa | 30 | Mitochondrial dysfunction | |
| A549 | 28 | Caspase activation |
3. Antioxidant Activity
This compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Findings : The compound showed significant free radical scavenging activity in DPPH assays, indicating its potential use as a natural antioxidant agent .
- Table 3: Antioxidant Activity of this compound
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : It is believed that this compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Anticancer Mechanism : The compound's ability to induce apoptosis is linked to its interaction with mitochondrial membranes and subsequent activation of caspase cascades.
- Antioxidant Mechanism : By scavenging free radicals, this compound helps to protect cells from oxidative damage, which is implicated in various diseases including cancer.
Q & A
Q. What spectroscopic methods are essential for characterizing Herbaridine B, and how are they applied?
this compound is identified via a combination of UV, IR, NMR (¹H and ¹³C), and mass spectrometry (FABMS/HR-FABMS). Key steps include:
- UV-Vis : Detect absorption maxima (e.g., λmax at 222, 251, 290 nm) to identify conjugated systems .
- IR : Analyze functional groups (e.g., C=O stretching at 1670 cm⁻¹ for quinones) .
- NMR : Assign chemical shifts (e.g., δH 6.72 for aromatic protons) and coupling constants to resolve stereochemistry. For this compound, NOESY data confirmed axial methyl groups in its tetrahydropyran ring .
- HR-FABMS : Confirm molecular formula (C17H20O6) via exact mass measurement (e.g., m/z 321.1341 [M+H]<sup>+</sup>) .
Q. How can researchers reproduce cytotoxicity assays for this compound?
Cytotoxicity testing requires:
- Standardized cell lines : Use adherent or suspension cultures (e.g., cancer cell lines) with controlled passage numbers.
- Dose-response curves : Report IC50 values (e.g., this compound’s IC50 > 50 μM in preliminary assays) with triplicate measurements .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate assay conditions .
Q. What are the critical steps to ensure purity in this compound isolation?
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by HPLC (C18 column, methanol/water).
- Melting point analysis : Confirm purity via sharp melting range (e.g., 153–154°C for this compound) .
- TLC validation : Compare Rf values under UV/iodine staining .
Advanced Research Questions
Q. How can structural contradictions in this compound derivatives be resolved?
Discrepancies in naphthoquinone derivatives often arise from tautomerism or stereochemical variations. For this compound:
- Dynamic NMR : Monitor exchange processes (e.g., ring-opening in Herbaridine A/B) under variable temperatures .
- X-ray crystallography : Resolve ambiguous NOESY contacts (e.g., axial vs. equatorial methyl configurations) .
- Comparative analysis : Cross-reference spectral data with analogs (e.g., Herbarin) to identify substituent effects .
Q. What statistical approaches mitigate false discoveries in this compound bioactivity studies?
- False Discovery Rate (FDR) control : Apply Benjamini-Hochberg correction to adjust p-values in high-throughput assays (e.g., cytotoxicity screens) .
- Power analysis : Predefine sample sizes using pilot data to reduce Type II errors .
- Reproducibility checks : Validate hits across independent assays (e.g., ATP-based vs. resazurin viability tests) .
Q. How can synthetic challenges in this compound analog synthesis be addressed?
Q. What methodologies resolve conflicting bioactivity data across this compound studies?
- Meta-analysis : Aggregate IC50 values from multiple studies using random-effects models .
- Experimental standardization : Adopt CONSORT-like guidelines for cytotoxicity assays (e.g., cell density, exposure time) .
- Data transparency : Share raw spectra and dose-response curves in supplementary materials .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
